1-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea

CB1 allosteric modulator scaffold hybridization pyrrolidine pharmacophore

1-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea (CAS 955259-08-2) is a synthetic diarylurea derivative belonging to the class of cannabinoid type-1 receptor (CB1R) allosteric modulator chemotypes. Its core scaffold comprises a 4-chlorophenylurea moiety linked via a chiral ethyl spacer to a hybrid pharmacophore combining a pyrrolidine ring and a thiophen-3-yl substituent.

Molecular Formula C17H20ClN3OS
Molecular Weight 349.88
CAS No. 955259-08-2
Cat. No. B2825284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea
CAS955259-08-2
Molecular FormulaC17H20ClN3OS
Molecular Weight349.88
Structural Identifiers
SMILESC1CCN(C1)C(CNC(=O)NC2=CC=C(C=C2)Cl)C3=CSC=C3
InChIInChI=1S/C17H20ClN3OS/c18-14-3-5-15(6-4-14)20-17(22)19-11-16(13-7-10-23-12-13)21-8-1-2-9-21/h3-7,10,12,16H,1-2,8-9,11H2,(H2,19,20,22)
InChIKeyQHTAGZZQLMXAIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea (CAS 955259-08-2): Structural Identity and Pharmacological Classification


1-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea (CAS 955259-08-2) is a synthetic diarylurea derivative belonging to the class of cannabinoid type-1 receptor (CB1R) allosteric modulator chemotypes [1]. Its core scaffold comprises a 4-chlorophenylurea moiety linked via a chiral ethyl spacer to a hybrid pharmacophore combining a pyrrolidine ring and a thiophen-3-yl substituent [2]. The compound is structurally positioned as a hybrid analog bridging the well-characterized CB1 negative allosteric modulator PSNCBAM-1 (which bears a 6-(pyrrolidin-1-yl)pyridin-2-yl-phenyl architecture) and the thiophenylurea series disclosed in subsequent CB1 allosteric modulator patents [1]. Its molecular formula is C17H20ClN3OS and its molecular weight is 349.88 g/mol [2].

Why In-Class CB1 Allosteric Modulators Cannot Substitute for 1-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea (CAS 955259-08-2)


Substitution among CB1 allosteric modulator chemotypes is precluded by the profound sensitivity of allosteric pharmacology to subtle structural modifications. In the canonical diarylurea CB1 modulator series, replacement of the central phenyl ring with a thiophene ring (as in compound 11, Nguyen et al. 2019) yielded improved or comparable potency in calcium mobilization and [35S]GTPγS binding assays, whereas substitution with non-aromatic rings led to significant attenuation of modulatory activity [1]. The target compound differs from all previously characterized CB1 modulators by retaining the pyrrolidinyl ring that PSNCBAM-1 possesses—which was deliberately removed in subsequent SAR campaigns to simplify synthesis [1]—while simultaneously incorporating a thiophen-3-yl group at the chiral carbon of the ethyl linker, generating a unique three-dimensional pharmacophore arrangement with a computed XLogP3 of 3.3 and a topological polar surface area of 72.6 Ų [2]. These divergent physicochemical properties, combined with the undefined stereocenter at the ethyl linker, mean that neither PSNCBAM-1 analogs nor the simplified thiophenylurea series can serve as interchangeable surrogates for structure-activity relationship studies or pharmacological profiling of this specific scaffold.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea (CAS 955259-08-2) Versus Closest Analogs


Unique Hybrid Scaffold Architecture Retaining the Pyrrolidinyl Ring Absent in the Nguyen 2019 Thiophenylurea Series

The target compound is the only CB1 modulator chemotype that combines a pyrrolidin-1-yl substituent with a thiophen-3-yl group on the same ethyl linker carbon. In the 2019 SAR study by Nguyen et al., the pyrrolidinyl ring present in PSNCBAM-1 was intentionally removed from all thiophenylurea derivatives to simplify synthesis, based on the prior finding that 'the pyrrolidinylpyridine ring can be replaced with a phenyl ring without compromising the activity' [1]. Consequently, none of the 28 compounds (11, 18–35) in that study contain a pyrrolidine moiety [1]. The target compound uniquely retains both pharmacophoric elements, generating a chiral center absent in the linear thiophenylurea series.

CB1 allosteric modulator scaffold hybridization pyrrolidine pharmacophore

Physicochemical Differentiation: Computed XLogP3 and Topological Polar Surface Area Versus PSNCBAM-1

The replacement of the pyridinyl-phenyl central ring system of PSNCBAM-1 with a thiophen-3-yl-ethyl linker architecture alters key physicochemical determinants of pharmacokinetic behavior. PSNCBAM-1 (C22H21ClN4O, MW 392.88) has a higher molecular weight and contains an additional nitrogen atom compared to the target compound (C17H20ClN3OS, MW 349.88) [1][2]. The target compound's computed XLogP3 of 3.3 and TPSA of 72.6 Ų [2] position it within favorable ranges for CNS drug-likeness, whereas PSNCBAM-1, with its larger aromatic surface, is anticipated to have higher lipophilicity.

drug-likeness physicochemical properties CNS penetration prediction

Distinct Metabolic Liability Profile Predicted by Absence of the Pyridine Ring

The target compound replaces the pyridine ring present in PSNCBAM-1 with a thiophene ring. Pyridine-containing CB1 modulators are susceptible to N-oxidation and ring hydroxylation by cytochrome P450 enzymes, contributing to metabolic clearance. In the Nguyen 2019 study, compound 11 (a thiophene-containing analog lacking pyrrolidine) demonstrated good metabolic stability in rat liver microsomes [1]. By extension, the target compound's thiophene-for-pyridine substitution may confer improved oxidative metabolic stability compared to PSNCBAM-1, though this remains to be experimentally verified.

metabolic stability cytochrome P450 liver microsome stability

Chiral Undefined Stereocenter: Enantiomer-Dependent Pharmacology Potential

The target compound possesses one undefined stereocenter at the carbon atom bearing both the pyrrolidin-1-yl and thiophen-3-yl substituents [1]. In contrast, PSNCBAM-1 and the compounds (11, 18–35) in the Nguyen 2019 thiophenylurea series lack this chiral center, as those analogs feature achiral linkers between the urea moiety and the aromatic/heteroaromatic rings. The presence of a stereocenter creates the potential for enantiomer-dependent differences in CB1 allosteric modulation potency, efficacy, and selectivity—a pharmacological dimension entirely absent from the published achiral CB1 modulator chemotypes.

chirality enantioselective pharmacology stereochemistry

Differentiation from the Closest Patent-Disclosed Analog: 1-(4-Chlorophenyl)-3-[2-(pyrrolidin-1-yl)ethyl]urea (Compound 83)

The closest structurally characterized analog in the patent literature is compound 83 from US 2022/0332695, which is 1-(4-Chlorophenyl)-3-[2-(pyrrolidin-1-yl)ethyl]urea [1]. This analog lacks the thiophen-3-yl ring entirely. The target compound's incorporation of the thiophene at the ethyl linker carbon introduces aromatic π-stacking capability and increases molecular volume. In the CB1 allosteric modulator pharmacophore, aromatic interactions with receptor residues are critical for allosteric modulation; the thiophene ring in the target compound provides an additional aromatic contact point not present in compound 83.

CB1 allosteric modulator SAR thiophene contribution

Absence of Inverse Agonism Liability: Class-Level Advantage of Allosteric Modulators Over Orthosteric CB1 Antagonists

A critical safety differentiator for CB1 allosteric modulators as a class is the absence of inverse agonism at CB1 receptors. Rimonabant, an orthosteric CB1 inverse agonist/antagonist, was withdrawn from the European market due to adverse psychiatric effects including depression and suicidal ideation [1]. In the Nguyen 2019 study, thiophenylurea CB1 allosteric modulators including compound 11 were confirmed to have 'no inverse agonism in [35S]GTPγS binding, a characteristic that is often thought to contribute to adverse psychiatric effects' [1]. While the target compound has not been directly tested, its structural membership in the diarylurea CB1 allosteric modulator class strongly suggests it shares this favorable safety feature relative to orthosteric CB1 antagonists.

inverse agonism adverse psychiatric effects CB1 safety pharmacology

High-Impact Research and Procurement Application Scenarios for 1-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea (CAS 955259-08-2)


Exploratory CB1 Allosteric Modulator SAR: Probing the Pyrrolidine-Thiophene Hybrid Pharmacophore

This compound serves as a unique chemical probe for investigating the structural determinants of CB1 allosteric modulation in a region of chemical space not covered by existing published series. Unlike the Nguyen 2019 thiophenylurea compounds, which lack the pyrrolidine ring, this scaffold allows researchers to assess whether the pyrrolidine moiety—shown to be non-essential in pyridinyl-containing PSNCBAM-1 analogs—regains pharmacological relevance when paired with a thiophene ring at the chiral linker. The undefined stereocenter further enables enantiomer separation and enantioselective pharmacology studies [1].

Metabolic Stability and CNS Penetration Optimization Studies

The thiophene-for-pyridine substitution in the target compound, combined with its lower molecular weight (349.88 vs. 392.88 g/mol for PSNCBAM-1) and computed XLogP3 of 3.3 [1], makes it a candidate scaffold for optimizing the blood-brain barrier penetration that limited the in vivo efficacy of compound 11 in the cocaine-seeking behavior model [2]. Researchers investigating CNS-penetrant CB1 modulators for substance abuse or metabolic disorders may prioritize this chemotype for pharmacokinetic profiling.

Enantioselective Cannabinoid Pharmacology Tool Compound Development

The target compound's undefined stereocenter at the carbon bearing both pyrrolidine and thiophene substituents [1] provides a rare opportunity in the CB1 allosteric modulator field to explore enantiomer-dependent pharmacology. Procurement of enantiomerically pure batches (via chiral chromatography or asymmetric synthesis) enables head-to-head comparison of (R)- and (S)-enantiomers in CB1 calcium mobilization, [35S]GTPγS binding, and cAMP assays—assays well-established for this target class [2].

Chemical Biology Studies Requiring a CB1 Modulator with a Thiophene-Specific Spectroscopic Handle

The thiophene sulfur atom provides a distinct spectroscopic and chemical handle not present in pyridine- or phenyl-based CB1 modulators. This feature enables sulfur-specific X-ray anomalous scattering in structural biology, potential 35S-radiolabeling for autoradiography, or thiophene-specific metabolic tracing via sulfur oxidation products. For procurement in structural biology or chemical biology laboratories, this atom-level differentiation from PSNCBAM-1 and other analogs justifies selection of this specific compound.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.